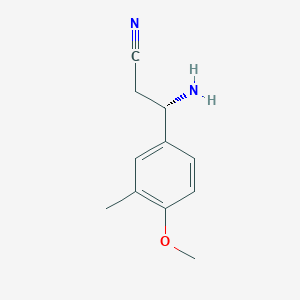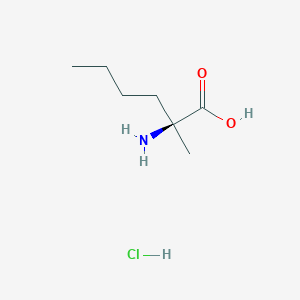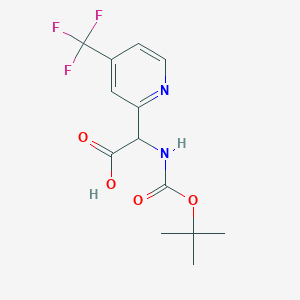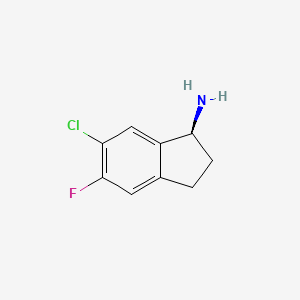
(S)-4-(1-Aminoethyl)-3-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(1-Aminoethyl)-3-fluorobenzoic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an aminoethyl group and a fluorine atom attached to a benzoic acid core, making it a valuable building block in organic synthesis and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(1-Aminoethyl)-3-fluorobenzoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis of α-chiral primary amines, which are valuable intermediates in the production of this compound . The process typically involves the use of catalytic asymmetric transformations of pre-prepared or in situ formed NH imines, inspired by enzymatic transaminations .
Industrial Production Methods: Industrial production of this compound often relies on engineered transaminase polypeptides, which have been shown to convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . These methods are scalable and cost-effective, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4-(1-Aminoethyl)-3-fluorobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the amino and fluorine groups, which can participate in different reaction mechanisms.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using reagents like potassium permanganate or reduced using hydrogen gas in the presence of a catalyst .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
(S)-4-(1-Aminoethyl)-3-fluorobenzoic acid has a wide range of applications in scientific research. In chemistry, it serves as a valuable building block for the synthesis of complex molecules . In biology and medicine, the compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors . Additionally, it has applications in the industry as a precursor for the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of (S)-4-(1-Aminoethyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. For example, the compound can form an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a planar quinonoid intermediate . This intermediate undergoes further transformations to produce the desired products, highlighting the compound’s role in enzymatic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (S)-4-(1-Aminoethyl)-3-fluorobenzoic acid include other α-chiral primary amines and fluorinated benzoic acids . Examples include (S)-3-(1-Aminoethyl)aniline and (S)-3-(1-Aminoethyl)-phenol .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of an aminoethyl group and a fluorine atom on the benzoic acid core. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H10FNO2 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
4-[(1S)-1-aminoethyl]-3-fluorobenzoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-5H,11H2,1H3,(H,12,13)/t5-/m0/s1 |
Clé InChI |
JDIRVADCQXJBPK-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=C(C=C1)C(=O)O)F)N |
SMILES canonique |
CC(C1=C(C=C(C=C1)C(=O)O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-(3-methoxy-2-methylphenyl)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-1,5-dihydro-2H-pyrrolo[3,2-D]pyrimidine-2,4(3H)-dione](/img/structure/B13033406.png)



![(3aR,4S,9bS)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033421.png)
![(1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13033426.png)



![6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B13033443.png)




